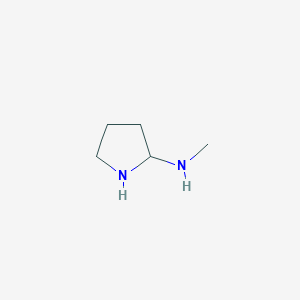

N-methylpyrrolidin-2-amine

Description

N-Methylpyrrolidin-2-amine is a secondary amine featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom. Pyrrolidine derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The compound’s five-membered saturated ring provides conformational stability, while the methyl group enhances lipophilicity and modulates electronic properties.

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

N-methylpyrrolidin-2-amine |

InChI |

InChI=1S/C5H12N2/c1-6-5-3-2-4-7-5/h5-7H,2-4H2,1H3 |

InChI Key |

MXVPZFVOVXXPOB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Method Overview

A prominent and industrially attractive method involves the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst, conducted in an ether solvent system. This method is notable for its simplicity, use of readily available raw materials, and operation under normal pressure conditions.

Reaction Details

- Reactants: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)

- Catalyst: Potassium iodide (KI)

- Solvent: High-boiling ether solvents capable of hydrogen bonding with methylamine, such as diglyme and anisole

- Conditions: Normal pressure, temperature range 100–120 °C, reaction time 3–8 hours

- Molar Ratios: 1,4-dichlorobutane to methylamine approximately 1:3.5–4.5; KI to 1,4-dichlorobutane about 2.5–6:100

- Process: The reaction mixture forms N-methylpyrrolidine and methylamine hydrochloride. After reaction, alkali (preferably NaOH) is added to adjust pH to 12–13, followed by fractional distillation to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and solvent.

Mechanistic Insights

- Potassium iodide facilitates halogen exchange, lowering activation energy for nucleophilic substitution.

- Ether solvents with hydrogen bonding improve methylamine solubility and reduce its gas phase partial pressure, allowing higher reaction temperatures without methylamine loss.

- The reaction proceeds via intramolecular cyclization forming the pyrrolidine ring.

Performance Metrics

| Parameter | Value/Range |

|---|---|

| Reaction temperature | 100–120 °C |

| Reaction pressure | Atmospheric (normal pressure) |

| Reaction time | 3–8 hours |

| Yield | >88% |

| Product purity | >99% |

| Solvent examples | Diglyme, Anisole |

| Molar ratio (1,4-dichlorobutane:methylamine) | 1:3.5–4.5 |

Advantages

- No need for high-pressure equipment

- Simple process and easy scale-up

- High yield and purity

- Cost-effective due to inexpensive raw materials and reduced equipment investment

Reference

This method is detailed in a 2019 patent (CN110590706B), which emphasizes the economic and industrial advantages of this approach and provides experimental validation of yield and purity.

Synthesis via γ-Butyrolactone and Methylamine Reaction (Two-Step Process)

Method Overview

Another well-established method synthesizes N-methylpyrrolidin-2-amine via the reaction of γ-butyrolactone with methylamine, followed by dehydration and cyclization to form the pyrrolidine ring.

Reaction Details

- Step 1: γ-Butyrolactone reacts with methylamine to form N-methyl-γ-hydroxybutanamide (reversible reaction)

- Step 2: Dehydration and cyclization of the intermediate under elevated temperature and pressure to yield N-methylpyrrolidin-2-amine

- Reactor Types: Batch autoclave or continuous tubular reactor

- Molar Ratio: Methylamine to γ-butyrolactone typically 1.5–1.8 to ensure complete conversion

- Separation: Fractional distillation with amine removal tower and subsequent fractionation to isolate high-purity product

Performance Metrics

| Parameter | Value/Range |

|---|---|

| Reaction temperature (Step 2) | Elevated (specific values vary) |

| Pressure | Elevated (autoclave conditions) |

| Yield | Up to 99% based on γ-butyrolactone |

| Product boiling point | 204 °C |

| Raw material boiling point | γ-Butyrolactone 206 °C |

Notes on Separation

Due to the close boiling points of γ-butyrolactone and N-methylpyrrolidin-2-amine, a large excess of methylamine is used to drive the reaction to completion and simplify separation. Water addition improves selectivity. Unreacted methylamine is recycled via distillation.

Advantages

- High yield and purity

- Well-established industrial process

- Continuous operation possible

Reference

This method is described in detail in chemical synthesis literature and industrial process descriptions, highlighting the two-step reaction and distillation scheme.

Aqueous Medium Synthesis Using 1,4-Dibromobutane and Methylamine

Method Overview

A green synthesis approach involves the reaction of methylamine with 1,4-dibromobutane in aqueous media, catalyzed by potassium carbonate (K2CO3). This method emphasizes environmentally friendly conditions and uses water as the solvent.

Reaction Details

- Reactants: Methylamine and 1,4-dibromobutane

- Catalyst: Potassium carbonate (K2CO3)

- Solvent: Water

- Mechanism: Two-step alkylation via SN2-like nucleophilic substitution, leading to cyclization and formation of N-methylpyrrolidine

- Characterization: Product confirmed by IR, ^1H-NMR, ^13C-NMR, and GC-MS

Reaction Optimization Factors

- Temperature

- Choice of inorganic base

- Solvent system

- Reactant molar ratios

Advantages

- Environmentally benign solvent system

- Avoids use of organic solvents

- Potential for high selectivity and yield with optimized conditions

Reference

This method was reported in a Vietnamese Journal of Science article, demonstrating successful synthesis and characterization of N-methylpyrrolidine under aqueous conditions.

Comparative Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Pressure | Solvent | Advantages |

|---|---|---|---|---|---|---|---|

| 1. 1,4-Dichlorobutane + Methylamine | 1,4-Dichlorobutane, Methylamine | KI catalyst, 100–120 °C, atm | >88 | >99 | Atmospheric | Diglyme/Anisole | Simple, low pressure, cost-effective |

| 2. γ-Butyrolactone + Methylamine | γ-Butyrolactone, Methylamine | Elevated T & P, batch/continuous | Up to 99 | High | Elevated | Not specified | High yield, industrially established |

| 3. 1,4-Dibromobutane + Methylamine | 1,4-Dibromobutane, Methylamine | K2CO3 catalyst, aqueous medium | Not specified | Confirmed high | Atmospheric | Water | Green synthesis, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methylpyrrolidin-2-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert N-methylpyrrolidin-2-amine to its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Various metal catalysts depending on the specific reaction.

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Industrial Applications

- Solvent in Petrochemical Processing

- Polymer Industry

- Textile and Coating Applications

Pharmaceutical Applications

N-Methylpyrrolidin-2-amine plays a significant role in the pharmaceutical industry:

- Drug Formulation : It is used in formulations for both oral and transdermal drug delivery systems. Its ability to enhance the solubility of drugs makes it a suitable candidate for various pharmaceutical applications .

- Transdermal Delivery : Studies have shown that NMP can enhance skin permeability, making it an effective penetration enhancer in topical formulations .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted by the Environmental Protection Agency (EPA) evaluated the risks associated with NMP exposure in various industrial settings. The study highlighted its low acute toxicity but raised concerns about chronic exposure risks, leading to recommendations for further research into safer handling practices .

Case Study 2: Efficacy in Drug Delivery

Research published in a peer-reviewed journal demonstrated that formulations containing NMP significantly improved the bioavailability of poorly soluble drugs when applied transdermally. The study concluded that NMP could be an effective solvent for enhancing drug delivery efficiency .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Petrochemical Processing | Hydrocarbon recovery | High solvency for hydrocarbons |

| Polymer Production | Solvent for PVDF and aramid fibers | Enables high-performance polymer synthesis |

| Pharmaceutical Formulation | Oral and transdermal delivery systems | Enhances drug solubility and absorption |

| Textile Treatment | Surface treatment and paint stripping | Effective solvent for various materials |

Mechanism of Action

The mechanism of action of N-methylpyrrolidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methylpyrrolidin-2-amine with structurally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.

Key Observations:

Structural Complexity and Functional Groups: N-Methylpyrrolidin-2-amine serves as a simple scaffold for synthesizing more complex derivatives. In contrast, compounds like 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine integrate aromatic pyridine rings, enhancing π-π stacking interactions critical for binding to biological targets . The dimethylamino group in N-(4–(3-(Dimethylamino)pyrrolidin-1-yl)...

Biological Activity :

- Pyrrolidine hybrids with nitro groups (e.g., 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine ) exhibit antimicrobial properties, likely due to nitro group redox activity and metal coordination .

- Pyrrolopyrimidines with methoxy substituents (e.g., compound 18 in ) show inhibitory activity against tyrosine kinases, suggesting that electronic modulation via substituents enhances target affinity .

Synthetic Accessibility :

- N-Methylpyrrolidin-2-amine derivatives with branched alkyl chains (e.g., N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine ) are synthesized via reductive amination or nucleophilic substitution, highlighting the compound’s adaptability in multi-step syntheses .

- Complex hybrids (e.g., pyridine-pyrrolidine-indole systems) require advanced coupling strategies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, increasing synthetic complexity .

Research Findings and Trends

- Coordination Chemistry : Pyrrolidine derivatives like N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine form stable Co(II) and Cu(II) complexes, demonstrating their utility in catalysis and antimicrobial applications .

- Thermodynamic Stability: Methyl and dimethylamino substituents on pyrrolidine rings improve thermal stability, as seen in HRMS and crystallographic data for kinase inhibitors .

- Drug Design: Substituent positioning (e.g., meta vs. para methoxy groups) significantly impacts bioactivity. For example, 7-aryl-2-anilino-pyrrolopyrimidines with para-methoxy groups exhibit higher kinase inhibition than their ortho-substituted analogs .

Q & A

What are the most reliable synthetic routes for preparing N-methylpyrrolidin-2-amine, and how can reaction conditions be optimized?

Basic Synthesis

N-Methylpyrrolidin-2-amine can be synthesized via reductive amination, where a ketone or aldehyde reacts with methylamine under reducing conditions (e.g., sodium cyanoborohydride). For example, pyrrolidin-2-one can be condensed with methylamine, followed by reduction . Alternative routes include two-step reactions involving imine intermediates (e.g., pyridine-2-carbaldehyde and methylamine), which are reduced to yield the final product . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile or methanol), and temperature to maximize yield.

Advanced Methodological Considerations

For regioselective synthesis, trifluoroacetic anhydride (TFAA) can activate pyridine N-oxides, enabling nucleophilic substitution with methylamine. This method avoids side reactions and ensures high regiochemical control . Kinetic studies using LC-MS or in situ FTIR can monitor intermediate formation and guide real-time optimization .

How does N-methylpyrrolidin-2-amine function as a ligand in coordination chemistry, and what analytical methods validate its metal complexes?

Basic Coordination Chemistry

N-Methylpyrrolidin-2-amine acts as a tridentate ligand, coordinating transition metals (e.g., Mn, Co, Ni) via its amine and adjacent heteroatoms. These complexes are studied for catalytic applications, such as oxidation or C–N coupling reactions .

Advanced Characterization

X-ray crystallography is critical for determining the geometry and oxidation state of metal complexes. Spectroscopic techniques like UV-vis (for d-d transitions in paramagnetic metals) and / NMR (for diamagnetic Zn complexes) provide electronic and structural insights. Magnetic susceptibility measurements further elucidate coordination environments .

What methodologies are recommended for resolving contradictory data in the spectroscopic characterization of N-methylpyrrolidin-2-amine derivatives?

Basic Techniques

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR can resolve dynamic equilibria. High-resolution mass spectrometry (HRMS) confirms molecular formulas, distinguishing isomers .

Advanced Analysis

Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts, enabling direct comparison with experimental data. For example, discrepancies in NMR splitting patterns may arise from hindered rotation; DFT-calculated rotational barriers can validate hypotheses .

How can machine learning enhance the optimization of N-methylpyrrolidin-2-amine-based catalytic systems?

Advanced Methodological Approach

Machine learning models (e.g., random forests or neural networks) trained on reaction parameters (e.g., solvent, temperature, ligand/metal ratio) predict optimal conditions for catalytic efficiency. LabMate.AI platforms automate data collection from high-throughput experiments, refining models iteratively . Feature importance analysis identifies critical variables (e.g., metal oxidation state) for targeted optimization.

What strategies mitigate the risk of N-nitrosamine contamination in N-methylpyrrolidin-2-amine samples?

Basic Risk Assessment

Secondary amines like N-methylpyrrolidin-2-amine are prone to nitrosamine formation in the presence of nitrosating agents (e.g., nitrites). Supplier questionnaires should confirm the absence of shared equipment with nitrosamine sources and test raw materials for nitrite residues .

Advanced Analytical Testing

Gas chromatography with nitrogen-phosphorus detection (GC-NPD) or tandem mass spectrometry (GC-MS/MS) quantifies trace nitrosamines. Sample preparation via solid-phase extraction (SPE) improves sensitivity, with limits of detection (LOD) below 1 ppb . Accelerated stability studies under acidic conditions predict long-term contamination risks.

How can researchers evaluate the biological activity of N-methylpyrrolidin-2-amine derivatives, such as enzyme inhibition or neuropharmacological effects?

Basic In Vitro Assays

Enzyme inhibition is assessed via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent). IC values are calculated from dose-response curves. Cytotoxicity screening (MTT assay) ensures derivatives are non-toxic at active concentrations .

Advanced Computational Studies

Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (AMBER or GROMACS) validate stability over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.